molecular formula C25H23F2N3O3 B11507250 2-Amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

2-Amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B11507250
M. Wt: 451.5 g/mol
InChI Key: DGAGNBWZMKUDHH-UHFFFAOYSA-N
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Description

2-Amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,6-difluoroaniline, 4-hydroxy-3-methoxybenzaldehyde, and dimethyl acetoacetate.

    Condensation Reaction: The initial step involves a condensation reaction between 2,6-difluoroaniline and 4-hydroxy-3-methoxybenzaldehyde in the presence of a suitable catalyst to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization with dimethyl acetoacetate under acidic or basic conditions to form the quinoline core structure.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of high-throughput screening, process optimization, and scale-up techniques to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: Nucleophilic substitution reactions can introduce various substituents on the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit diverse biological activities.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural features and reactivity. It serves as a building block for the synthesis of more complex molecules and materials.

Biology

In biological research, quinoline derivatives are investigated for their potential as enzyme inhibitors, antimicrobial agents, and anticancer compounds. The presence of fluorine atoms and hydroxyl groups in the structure enhances its biological activity.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may exhibit anti-inflammatory, antiviral, and antitumor activities, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used as an intermediate in the synthesis of dyes, pigments, and agrochemicals. Its unique properties make it valuable in various industrial applications.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The presence of fluorine atoms can enhance binding affinity and selectivity towards target proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinoline: A simpler analog with similar biological activities.

    4-Hydroxyquinoline: Known for its antimicrobial properties.

    7,7-Dimethylquinoline: Studied for its unique structural features.

Uniqueness

The compound’s uniqueness lies in its complex structure, which combines multiple functional groups and substituents. This complexity enhances its reactivity and biological activity, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C25H23F2N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-amino-1-(2,6-difluorophenyl)-4-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile

InChI

InChI=1S/C25H23F2N3O3/c1-25(2)10-17-22(19(32)11-25)21(13-7-8-18(31)20(9-13)33-3)14(12-28)24(29)30(17)23-15(26)5-4-6-16(23)27/h4-9,21,31H,10-11,29H2,1-3H3

InChI Key

DGAGNBWZMKUDHH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C(=C(N2C3=C(C=CC=C3F)F)N)C#N)C4=CC(=C(C=C4)O)OC)C(=O)C1)C

Origin of Product

United States

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